Fmoc-Dap(Dde)-OH

Description

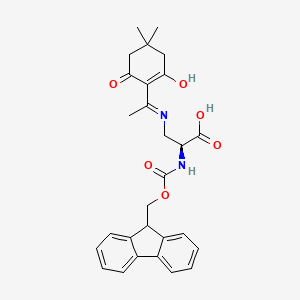

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPBZQFNSMWQIL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673970 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247127-51-1 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Diaminopropionic Acid Dap Derivatives in Peptide Chemistry

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains two amino groups, providing a valuable scaffold for introducing branching or other modifications within a peptide sequence. Derivatives of Dap, such as Fmoc-Dap(Dde)-OH, are widely utilized in peptide synthesis to create molecules with enhanced biological activity, altered conformation, or novel functionalities. The presence of the additional amino group on the Dap side chain allows for the attachment of various moieties, including other peptide chains, labels, or drug molecules. This versatility has led to the development of a wide array of Dap derivatives, each with specific protecting groups to suit different synthetic strategies. peptide.com

Significance of Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of complex molecules, such as branched or cyclic peptides, requires a sophisticated approach to selectively unmask specific reactive sites while others remain protected. This is achieved through an orthogonal protecting group strategy, where different protecting groups are employed that can be removed under distinct chemical conditions without affecting one another. researchgate.net The combination of the base-labile Fmoc group and the hydrazine-sensitive Dde group in Fmoc-Dap(Dde)-OH is a prime example of such a strategy. sigmaaldrich.com

The Fmoc group, protecting the α-amino group, is typically removed using a mild base like piperidine (B6355638), allowing for the stepwise elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS). ontosight.ai The Dde group, on the other hand, is stable to these basic conditions but can be selectively cleaved with hydrazine (B178648). sigmaaldrich.com This orthogonality is crucial as it permits the specific deprotection of the side-chain amino group of the Dap residue at a desired point in the synthesis, enabling site-specific modifications.

Applications in Solid Phase Peptide Synthesis Spps

Selective Removal of the Dde Group

The Dde group can be selectively cleaved from the side chain of the Dap residue while the peptide is still attached to the solid support and the N-terminal Fmoc group remains intact. This is typically achieved by treating the resin-bound peptide with a 2% solution of hydrazine (B178648) in DMF. uni-muenchen.degoogle.com This process unmasks the beta-amino group, making it available for further modification, such as the attachment of fluorophores, biotin (B1667282), or other peptides.

Resin Selection and Loading Considerations for Fmoc-Dap(Dde)-OH containing Peptides

Fmoc Group Removal

The Fmoc group is removed from the N-terminus of the peptide chain by treatment with a 20% solution of piperidine (B6355638) in DMF. google.com This step is performed repeatedly during SPPS to allow for the stepwise addition of amino acids to the growing peptide chain.

Final Cleavage from Resin

Once the desired peptide sequence and any side-chain modifications are complete, the peptide is cleaved from the solid support. This is typically accomplished using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.

Advanced Applications and Derivatization Strategies

Synthesis of Branched and Cyclic Peptides

The orthogonal nature of the Fmoc and Dde protecting groups makes this compound an ideal building block for the synthesis of branched and cyclic peptides. uni-muenchen.de After selective removal of the Dde group, a second peptide chain can be synthesized on the side-chain amine of the Dap residue, creating a branched peptide. For cyclization, the deprotected side-chain amine can be reacted with the N-terminus of the peptide or another side chain to form a cyclic structure.

Peptide Conjugation and Labeling

The ability to selectively deprotect the side-chain amine of the Dap residue allows for the site-specific conjugation of various molecules to a peptide. This includes the attachment of fluorescent dyes for imaging applications, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic peptides. researchgate.net

Development of Peptide-Based Biomaterials

This compound is also used in the development of peptide-based biomaterials. For example, it can be incorporated into self-assembling peptides to create hydrogels with tunable properties. The selective functionalization of the Dap side chain allows for the incorporation of bioactive motifs or cross-linking points to control the mechanical and biological properties of the resulting material.

Specific Applications in Research

The use of peptides to functionalize nanoparticles is a rapidly growing area of research, with applications in drug delivery, medical imaging, and diagnostics. nih.gov this compound plays a crucial role in this field by enabling the precise synthesis of peptides with functionalities tailored for nanoparticle conjugation.

Peptides designed for nanoparticle functionalization often incorporate specific features, such as targeting moieties, cell-penetrating sequences, or therapeutic domains. nih.gov this compound can be used to introduce a specific site for nanoparticle attachment without interfering with these other functionalities. For example, a peptide can be synthesized with a targeting sequence at the N-terminus and a Dap(Dde) residue at the C-terminus. After synthesis, the Dde group can be removed, and the exposed amine can be used to covalently attach the peptide to a nanoparticle, such as a gold nanoparticle (AuNP) or a quantum dot. nih.govnih.gov

Table 2: Research Findings on Nanoparticle Functionalization

| Nanoparticle Type | Peptide Modification | Key Findings | Application |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Bifunctionalized with adipose homing and proapoptotic peptides. nih.gov | Demonstrated receptor-mediated targeting and selective induction of apoptosis in cancer cells overexpressing the prohibitin receptor. nih.gov | Targeted cancer therapy. nih.gov |

| Gold Nanoparticles (AuNPs) | Monofunctionalized with Fmoc-Lysine on a solid support. nih.gov | Achieved a high degree of monofunctionalization (at least 60%), enabling the controlled assembly of nanoparticle arrays. nih.gov | Nanoparticle-based electronics and sensors. |

In one study, gold nanoparticles were bifunctionalized with both an adipose homing peptide and a proapoptotic peptide. nih.gov The resulting nanoparticles showed enhanced antiproliferative activity against cancer cells that overexpress the prohibitin receptor, demonstrating the potential of this approach for targeted cancer therapy. nih.gov The use of an orthogonally protected amino acid like this compound would be instrumental in creating such bifunctional peptides, allowing for the sequential attachment of the two different peptide sequences.

Another study described the synthesis of monofunctionalized gold nanoparticles using Fmoc-protected amino acids on a solid support. nih.gov This method allowed for the creation of nanoparticles with a single reactive site, which is essential for the controlled assembly of nanoparticle-based materials. nih.gov While this study used Fmoc-Lysine, the principles are directly applicable to the use of this compound for more complex modifications.

The versatility of this compound also extends to the functionalization of more complex nanostructures, such as palladium-based metallacages. rsc.org In a recent report, ligands for these cages were conjugated to a peptide designed to cross the blood-brain barrier. rsc.org The synthesis of these complex peptide-ligand conjugates would be greatly facilitated by the use of orthogonally protected amino acids to ensure site-specific modifications.

Conclusion

Spectroscopic and Chromatographic Methods for Intermediate and Product Analysis

HPLC for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and the peptides derived from it. It is routinely used to assess the purity of the initial building block and to monitor the progress of coupling and deprotection reactions during Solid-Phase Peptide Synthesis (SPPS).

Reverse-phase HPLC (RP-HPLC) is the most common modality. Purity of the this compound starting material is typically confirmed to be ≥97% or higher before use in synthesis. sigmaaldrich.com During SPPS, small aliquots of the resin-bound peptide can be cleaved, and the resulting crude peptide is analyzed by HPLC to monitor the efficiency of the previous coupling or deprotection step. The appearance of new peaks or shifts in retention times provides critical information about the reaction's progress. For final product analysis, RP-HPLC is used to determine the purity of the crude peptide after cleavage from the resin and to guide the purification process. powdersystems.com Detection is commonly performed using UV detectors, monitoring the characteristic absorbance of the Fmoc group (around 265 nm) or the peptide bonds (around 220 nm).

Table 1: Typical HPLC Parameters for Peptide Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, C8 | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | Linear gradient of Mobile Phase B | To elute peptides of varying hydrophobicity. |

| Detection | UV at 220 nm, 254 nm, or 280 nm | Detection of peptide bonds and aromatic residues. |

| Purity Threshold | >95% (for purified peptides) | Standard for many research applications. calpaclab.com |

Mass Spectrometry for Molecular Weight and Side Product Identification

Mass Spectrometry (MS) is a powerful technique used alongside HPLC to confirm the identity and integrity of peptides synthesized using this compound. It provides an accurate determination of the molecular weight of the target peptide, confirming successful incorporation of the amino acid and any subsequent modifications. The theoretical molecular weight of this compound is approximately 490.5 g/mol . nih.goviris-biotech.deiris-biotech.de

MS is particularly crucial for identifying potential side products that can arise during synthesis. These can include deletion sequences (from incomplete coupling), capped sequences, or products of premature or incomplete deprotection of the Dde or other side-chain protecting groups. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed for peptide analysis. uci.edu The high resolution and mass accuracy of modern mass spectrometers allow for the confident identification of even minor impurities, which is essential for quality control.

Spectrophotometric Monitoring of Dde Cleavage

A key advantage of the Dde protecting group is that its removal can be monitored in real-time using UV spectrophotometry. The cleavage of the Dde group is typically achieved by treating the peptide-resin with a solution of 2% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.com This reaction releases a chromophoric indazole derivative as a byproduct. sigmaaldrich.comsigmaaldrich-jp.com

This indazole byproduct has a strong UV absorbance at approximately 290 nm. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de By continuously monitoring the absorbance of the solution flowing from the reaction vessel, it is possible to track the progress of the deprotection reaction. The absorbance increases as the Dde group is cleaved and then returns to the baseline value upon completion of the reaction. sigmaaldrich.com This method provides a non-invasive, real-time assessment, ensuring that the deprotection is complete before proceeding to the next synthetic step, thereby preventing the formation of deletion or modified peptide sequences.

Automation and High-Throughput Synthesis with this compound

The unique properties of this compound make it highly suitable for modern, automated synthesis platforms, which are designed to improve efficiency, throughput, and reproducibility in peptide production.

Automated Solid-Phase Peptide Synthesis Platforms and Their Efficiency

Automated peptide synthesizers have revolutionized the field by standardizing the repetitive cycles of deprotection, washing, coupling, and capping in SPPS. uci.edubeilstein-journals.org These instruments can perform all the necessary steps for chain elongation, including the selective deprotection of orthogonal groups like Dde. The use of this compound is fully compatible with these systems. kohan.com.tw

Table 2: Comparison of Manual vs. Automated SPPS

| Feature | Manual SPPS | Automated SPPS |

| Throughput | Low | High, parallel synthesis possible. powdersystems.com |

| Reproducibility | Operator-dependent | High |

| Reaction Time | Longer | Often reduced, especially with microwave assistance. kohan.com.tw |

| Solvent/Reagent Use | Higher | Optimized and often lower. kohan.com.tw |

| Error Rate | Higher potential for human error | Minimized through programmed protocols. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents another significant advancement in chemical synthesis, which is also applicable to peptide production. sigmaaldrich.com In a continuous flow setup, reagents are pumped through a series of tubes or packed-bed reactors where reactions occur. sioc-journal.cn This methodology offers several advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (like time and temperature), and enhanced safety. sioc-journal.cn

For peptide synthesis, this can involve modules for coupling, deprotection, and washing. sioc-journal.cn The deprotection of the Dde group from this compound-containing peptides can be performed in a continuous flow manner by passing a 2% hydrazine solution through a column packed with the peptidyl-resin. sigmaaldrich.com The reaction can be monitored downstream by an in-line UV detector to ensure complete deprotection, as described previously. sigmaaldrich.com This approach not only increases efficiency and consistency but also integrates seamlessly into a fully automated, multi-step synthesis process, paving the way for large-scale, sustainable peptide manufacturing. sioc-journal.cn

Microwave-Assisted Peptide Synthesis with this compound

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, significantly accelerating the synthesis of complex and "difficult" peptide sequences. nih.govnih.gov The application of microwave energy to both the coupling and deprotection steps of the Fmoc/tBu strategy dramatically reduces synthesis times, often cutting standard cycles from hours to mere minutes. nih.gov This efficiency is particularly advantageous when incorporating specialized amino acid derivatives like N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminopropionic acid (this compound), which is crucial for creating branched, cyclic, or otherwise modified peptides.

The use of this compound in SPPS allows for the orthogonal derivatization of the peptide chain. The Dde protecting group on the β-amino group is stable to the standard basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid). It can be selectively removed using a dilute solution of hydrazine, typically 2% in DMF, which leaves other protecting groups intact. nih.govgoogle.com This orthogonality is the key to synthesizing complex peptide architectures.

Microwave irradiation significantly enhances the efficiency of synthesizing peptides incorporating this compound. The focused heating overcomes the kinetic barriers associated with coupling sterically hindered residues and synthesizing aggregated sequences, leading to higher purities and yields in a fraction of the time required by conventional room-temperature methods. nih.govbiotage.com

Detailed Research Findings

Research into the synthesis of complex peptides has demonstrated the utility of combining microwave irradiation with this compound and its analogs. For instance, in the synthesis of cathelicidin-PY analogues, microwave irradiation at 75°C was employed to expedite the assembly of the peptide backbone which included a Dap(Dde) residue for later modification. nih.gov The Dde group was successfully removed on-resin using a 2% hydrazine solution in DMF to enable the formation of a lactam bridge. nih.gov

Similarly, patent literature describes the microwave-assisted synthesis of novel cyclic peptides using the closely related Fmoc-L-Dab(ivDde)-OH. google.com In this work, the ivDde group (a more sterically hindered and stable version of Dde) was removed with 2% hydrazine in DMF, and subsequent on-resin cyclization was also performed using microwave coupling steps. google.com This highlights the robustness of the microwave approach for both deprotection and macrocyclization, which are often challenging steps in peptide synthesis.

However, researchers must be aware of potential side reactions. During fast-flow or microwave-assisted synthesis at elevated temperatures, the Dde group has been observed to migrate from the side-chain β-amino group to the N-terminal α-amino group of the diaminopropionic acid residue. mdpi.com This migration can lead to isomeric impurities that are difficult to separate. To circumvent this issue, it is common practice to first complete the backbone synthesis and then exchange the N-terminal Fmoc group for a Boc protecting group before proceeding with the hydrazine-mediated Dde removal. nih.gov The Boc group is stable to the hydrazine treatment, thus preventing Dde migration. nih.gov

The table below summarizes typical conditions and findings from studies utilizing microwave-assisted synthesis with Dde-protected diamin-o-acid derivatives.

| Peptide/Target | Building Block | Microwave Application | Deprotection Conditions | Key Findings & Purity |

| Cathelicidin-PY Analogue | This compound | Peptide chain elongation at 75°C | 2% v/v hydrazine in DMF (2 x 4 min) for Dde removal | Microwave irradiation was noted to be highly efficient for preparing these "difficult" peptides. nih.gov |

| Novel Cyclic Peptides | Fmoc-L-Dab(ivDde)-OH | Peptide assembly and on-resin cyclization | 2% hydrazine in DMF (3 x 10 min) for ivDde removal | On-resin side-chain to side-chain cyclization was successful using microwave synthesizer coupling conditions. google.com |

| Capitellacin Analogue ('Dap18') | This compound | Fast-flow Fmoc-SPPS (elevated temp.) | Standard Fmoc deprotection (piperidine) | Dde group migration from the side-chain to the N-terminus was observed following Fmoc removal. mdpi.com |

Challenges and Future Directions in Fmoc Dap Dde Oh Research

Addressing Synthetic Challenges

Key challenges in the use of Fmoc-Dap(Dde)-OH center on the stability of the Dde protecting group, optimizing its removal, and ensuring efficient incorporation into growing peptide chains.

A significant issue with the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is its tendency to migrate. nih.govcapes.gov.br This "scrambling" can occur when an unprotected amine group, such as the ε-amino group of a lysine (B10760008) residue, attacks the Dde-protected amine, leading to the transfer of the Dde group. nih.govcapes.gov.br This migration has been observed during the piperidine-mediated removal of the Fmoc group and can even happen in the solvent dimethylformamide (DMF) alone. nih.govcapes.gov.br The presence of piperidine (B6355638) accelerates this side reaction. nih.govcapes.gov.br This rearrangement can happen both within the same peptide chain (intramolecular) and between different peptide chains on the same resin bead (intermolecular). nih.govcapes.gov.br

To counter this, researchers have explored several strategies:

Alternative Bases: Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short duration (e.g., 2% for 3 x 3 minutes) to remove the Fmoc group can prevent Dde migration. nih.govcapes.gov.br

Sterically Hindered Analogs: The more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is significantly more stable and less prone to migration. sigmaaldrich.comiris-biotech.de However, this increased stability can make it difficult to remove later in the synthesis. iris-biotech.deiris-biotech.de

Novel Protecting Groups: Newer protecting groups like methyl dimethylbarbituric acid (MeDmb) and its derivatives (EtDmb, ivDmb) are being investigated as alternatives that offer a better balance of stability against scrambling and ease of removal compared to Dde and ivDde. iris-biotech.deiris-biotech.de

Table 1: Comparison of Dde and Related Protecting Groups

| Protecting Group | Scrambling Tendency | Removal Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Dde | High, especially with piperidine treatment nih.goviris-biotech.de | 2% Hydrazine (B178648) in DMF sigmaaldrich.comresearchgate.net | Easy to remove iris-biotech.de | Prone to migration and premature loss nih.govsigmaaldrich.com |

| ivDde | Low to none iris-biotech.deiris-biotech.de | 2-10% Hydrazine in DMF sigmaaldrich.com | More robust and stable than Dde sigmaaldrich.comiris-biotech.de | Can be very difficult to remove completely sigmaaldrich.comiris-biotech.debiotage.com |

| ivDmb | Very low iris-biotech.deiris-biotech.de | 4% Hydrazine (5x5 min) shows high efficiency iris-biotech.de | Suppresses scrambling, easier to remove than ivDde iris-biotech.de | Newer, less established in routine synthesis |

The standard method for removing the Dde group is treatment with 2% hydrazine in DMF. sigmaaldrich.comresearchgate.net However, the efficiency of this process can be compromised in complex or long peptide sequences, particularly if the peptide is prone to aggregation on the solid support. sigmaaldrich.comnih.gov In such cases, the protecting group may be difficult to access, leading to incomplete deprotection. sigmaaldrich.com

Furthermore, since hydrazine can also cleave the N-terminal Fmoc group, the synthesis strategy must be adjusted. sigmaaldrich.compeptide.com Typically, the peptide backbone is fully assembled, and the N-terminal amine is protected with a Boc (tert-butyloxycarbonyl) group before Dde removal is attempted. sigmaaldrich.compeptide.com

For challenging sequences, optimization may involve:

Increased Hydrazine Concentration: In cases where ivDde removal is sluggish, concentrations as high as 10% hydrazine have been used. sigmaaldrich.com

Alternative Reagents: A solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has been shown to remove the Dde group without affecting the Fmoc group, offering true orthogonality. sigmaaldrich.comresearchgate.netfrontiersin.org This allows for side-chain modification at any point during the synthesis.

Reaction Monitoring: The deprotection process can be monitored spectrophotometrically, as the by-product of the reaction between hydrazine and the Dde group absorbs light, allowing for real-time assessment of the reaction's completion. sigmaaldrich.com

Incorporating any amino acid into a growing peptide chain can be difficult if the N-terminus of the peptide is sterically hindered. google.comwiley-vch.de This can be caused by bulky preceding amino acid residues or by secondary structures the peptide adopts while on the resin. nih.gov The efficiency of coupling this compound can be affected by these factors, potentially leading to deletion sequences where the amino acid is not incorporated. nih.gov

Strategies to improve coupling efficiency include:

Use of More Reactive Coupling Agents: For difficult couplings, standard reagents may not be sufficient. More potent reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) are sometimes employed. peptide.com

In Situ Generation of Amino Acid Chlorides: Using reagents like triphosgene (B27547) to convert the protected amino acid into a more reactive amino acid chloride in situ has proven effective for coupling to sterically hindered positions. google.com

Backbone Protection: The use of temporary backbone protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt interchain aggregation that often hinders coupling reactions in complex peptides. ug.edu.pl

Optimizing Deprotection Conditions for Complex Sequences

Expanding Scope of Applications

The unique properties of this compound make it a valuable tool for advanced applications beyond linear peptide synthesis. Future research is focused on leveraging its orthogonal nature in increasingly complex molecular architectures.

The combination of Fmoc, Boc, and acid-labile side-chain protecting groups (the "tBu strategy") with the hydrazine-labile Dde group forms a powerful orthogonal system. sigmaaldrich.combachem.com This allows for the precise, sequential modification of specific sites within a peptide. For instance, the side chain of a Dap(Dde) residue can be deprotected on-resin to allow for:

Peptide Cyclization: Creating a lactam bridge by forming an amide bond between the deprotected Dap side chain and the C-terminus. researchgate.net

Branched Peptides: Synthesizing a second peptide chain off the Dap side chain. sigmaaldrich.com

Attachment of Moieties: Conjugating molecules like fluorophores or other probes. sigmaaldrich.com

The quest for more sophisticated control has led to the exploration of additional protecting groups that are compatible with the Fmoc/Dde system. The allyloxycarbonyl (Alloc) group, for example, is removed by palladium catalysis and is orthogonal to both Fmoc and Dde, adding another layer of synthetic flexibility. Recently, a transformable protecting group, the Epoc group, has been developed which is stable to Fmoc deprotection conditions but can be transformed by a gold(III) catalyst into a structure that is then removable under mild basic conditions, introducing a new mode of orthogonality. rsc.org

Table 2: Orthogonal Protecting Groups Compatible with this compound

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine, DBU nih.govsigmaaldrich.com | Dde, Boc, tBu, Alloc, Mtt sigmaaldrich.compeptide.com |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) sigmaaldrich.com | Fmoc, Dde, Alloc sigmaaldrich.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.com | Fmoc, Boc, tBu, Alloc, Mtt sigmaaldrich.compeptide.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Dde, Boc, tBu |

| 4-Methyltrityl | Mtt | 1% TFA in DCM sigmaaldrich.com | Fmoc, Dde, Boc sigmaaldrich.com |

The ability to selectively deprotect the side chain of diaminopropionic acid makes it an ideal handle for bioconjugation. After the peptide is synthesized and the Dde group is removed, the newly freed primary amine can be used as a specific attachment point for other molecules.

A major area of development is its use in "click chemistry," a set of reactions known for their high efficiency and specificity. researchgate.netiris-biotech.de For example, the deprotected amine of a Dap residue can be reacted with a molecule containing an N-hydroxysuccinimide (NHS) ester to attach a bioorthogonal handle, such as an azide (B81097) or a strained alkyne (e.g., DBCO). issuu.com This peptide, now "clickable," can be attached to other biomolecules or surfaces that have been modified with a complementary functional group, a strategy widely used in drug delivery, imaging, and diagnostics. issuu.com This integration of a selectively addressable amino acid like Dap(Dde) is crucial for the construction of advanced bioconjugates and for performing bioorthogonal chemistry in complex biological systems. researchgate.net

Development of Advanced Probes for Cellular Imaging and Diagnostics

The unique structural attributes of this compound position it as a valuable building block in the development of sophisticated molecular probes for cellular imaging and diagnostics. The key to its utility lies in the orthogonal protection strategy afforded by the Fmoc and Dde groups. This allows for the site-specific incorporation and subsequent differential deprotection of the diaminopropionic acid residue within a peptide sequence. This capability is paramount for the precise attachment of fluorophores, quenchers, and other reporter molecules, which are the fundamental components of advanced imaging probes.

The selective removal of the Dde group, typically with hydrazine or hydroxylamine hydrochloride/imidazole, leaves the Fmoc-protected N-terminus and other side-chain protecting groups intact. researchgate.netsigmaaldrich.com This enables the specific labeling of the β-amino group of the Dap residue. This strategy is crucial for creating "smart" probes, such as Förster Resonance Energy Transfer (FRET) based sensors, which can report on specific biological activities like enzyme cleavage. For instance, a fluorophore and a quencher can be attached to different parts of a peptide substrate. Cleavage of the peptide by a target enzyme separates the pair, leading to a detectable fluorescent signal. While studies have demonstrated this principle using the analogous Fmoc-Lys(Dde)-OH for creating cathepsin B-triggered fluorogenic cancer imaging probes, the same methodology is directly applicable to this compound for developing novel probes with different substrate specificities. rsc.org

Furthermore, derivatives of diaminopropionic acid are themselves being developed as fluorescent reporters. For example, Fmoc-L-Dap(NBTD)-OH, where NBTD (nitrobenzothiadiazole) is a fluorescent group, serves as a building block for constructing fluorescent peptide probes with low background signal, ideal for live-cell imaging. iris-biotech.de This highlights the versatility of the Dap core in creating a new generation of diagnostic tools. The ability to synthesize complex, multi-functionalized peptides is essential for advancing our understanding of cellular processes and for the early diagnosis of diseases.

| Probe Type | Key Feature enabled by this compound | Potential Application |

| FRET-based Enzyme Substrates | Orthogonal protection allows for precise positioning of fluorophore and quencher. | Real-time imaging of protease activity in living cells, cancer diagnostics. |

| Targeted Imaging Agents | Site-specific conjugation of targeting moieties (e.g., RGD) and imaging agents (e.g., fluorescent dyes). | Visualization of specific cell types or tissues, such as tumors. |

| Diagnostic Peptide Probes | Incorporation of environmentally sensitive dyes on the Dap side chain. | Detection of changes in local microenvironments (e.g., pH, ion concentration). |

Translational Research Perspectives

Design of Peptide Therapeutics with Improved Pharmacological Profiles

The chemical versatility of this compound is a significant asset in translational research, particularly in the design of peptide-based therapeutics with enhanced pharmacological properties. The ability to introduce modifications at specific sites within a peptide sequence allows for the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. chemimpex.com

One of the major challenges in peptide drug development is their susceptibility to proteolytic degradation. The incorporation of non-natural amino acids like Dap can confer resistance to enzymatic cleavage, thereby increasing the peptide's in vivo half-life. Moreover, the side chain of the Dap residue, once deprotected, serves as a chemical handle for further modifications. For example, lipidation, the attachment of a fatty acid chain, can enhance plasma protein binding, leading to a longer duration of action. While specific examples with this compound are emerging, the principle has been successfully demonstrated with other acylated peptides.

The orthogonal nature of the Dde protecting group is critical for creating complex peptide architectures such as branched or cyclic peptides. sigmaaldrich.com Cyclization is a well-established strategy to improve the metabolic stability and receptor binding affinity of peptides. This compound can be used to introduce a point for on-resin cyclization or branching. For instance, after assembling a linear peptide chain, the Dde group can be selectively removed and the exposed amine can be used to form a lactam bridge with a C-terminal carboxylic acid. This approach has been used with related building blocks like Fmoc-Dap(Boc)-OH to synthesize bicyclic peptide tachykinin NK2 antagonists, showcasing the potential for creating highly constrained and potent therapeutic peptides. medchemexpress.com Similarly, research on integrin inhibitors using the analogous Fmoc-Dap(Alloc)-OH has shown that peptides containing Dap can effectively target protein-protein interactions, a key area in cancer therapy.

| Modification Strategy | Advantage | Example Therapeutic Area |

| Incorporation of Dap | Increased proteolytic stability. | General peptide drug development. |

| Side-chain Lipidation | Improved pharmacokinetic profile (e.g., extended half-life). | Metabolic diseases, antivirals. |

| Peptide Cyclization | Enhanced stability, receptor affinity, and selectivity. | Oncology, pain management. |

| Branched Peptide Synthesis | Multivalent binding, increased potency. | Vaccine development, targeted therapies. |

Future Role in Personalized Medicine and Targeted Drug Delivery

This compound is poised to be a key enabling tool in the advancement of personalized medicine and targeted drug delivery systems. The essence of these next-generation therapies is the ability to specifically deliver a potent therapeutic agent to its site of action, thereby maximizing efficacy and minimizing off-target side effects. This requires the construction of sophisticated bioconjugates, where a cytotoxic drug, an imaging agent, or another payload is linked to a targeting moiety, such as a peptide or antibody.

The orthogonal deprotection of the Dde group on the Dap residue provides a perfect chemical handle for site-specific conjugation. sigmaaldrich.comchemimpex.com After the synthesis of a targeting peptide, the Dde group can be selectively removed on the solid support, and the desired payload can be attached to the exposed amine. This ensures a homogenous product with a defined drug-to-peptide ratio, which is a critical quality attribute for therapeutic bioconjugates.

This strategy is being explored for creating novel drug delivery systems. For example, peptides containing Dde-protected residues can be incorporated into larger polymer-based matrices or nanoparticles. google.com After assembly of the delivery vehicle, the Dde group can be removed to attach a specific drug or targeting ligand. This allows for the modular construction of highly complex and multifunctional therapeutic platforms. A patent for a novel targeted delivery system describes using Fmoc-Lys(Dde)-OH to create a peptide sequence on a resin, followed by Dde removal to allow for further modifications, illustrating the industrial interest in this chemical strategy for drug delivery applications. google.com

In the context of personalized medicine, peptides designed to bind to patient-specific tumor antigens could be synthesized using this compound. The Dap residue would then serve as a universal attachment point for a variety of payloads, allowing for the rapid creation of customized therapeutics based on a patient's individual cancer profile. The ability to precisely engineer peptide-drug conjugates will be fundamental to the success of future targeted therapies, and this compound provides an elegant and efficient solution to this synthetic challenge.

Q & A

Q. What are the optimal storage and handling conditions for Fmoc-Dap(Dde)-OH to ensure stability in peptide synthesis?

this compound should be stored at 2–8°C to prevent degradation of its Dde and Fmoc protecting groups. Proper desiccation is critical to avoid hydrolysis, which can compromise reactivity during coupling steps. For synthesis, the compound should be dissolved in anhydrous dimethylformamide (DMF) immediately before use to minimize premature deprotection or side reactions .

Q. How is this compound integrated into solid-phase peptide synthesis (SPPS) workflows?

In SPPS, this compound is coupled to the growing peptide chain using activation reagents like HATU/DIEA. The Fmoc group is removed with 20% piperidine/DMF, while the Dde group remains intact until orthogonal deprotection with 2% hydrazine in DMF. This sequential protection allows selective functionalization at later stages, such as branching or conjugation .

Q. What analytical methods are recommended to confirm the identity of this compound during synthesis?

Reverse-phase HPLC and mass spectrometry (MS) are essential for verifying purity (>95%) and molecular weight. For example, LC-MS analysis of this compound should show a single peak with an [M+H]+ ion at m/z 490.55, matching its molecular formula (C23H26N2O6) .

Advanced Research Questions

Q. How can racemization of this compound be minimized during coupling steps?

Racemization at the α-carbon is a critical challenge. Substituting strong bases like DIPEA with milder alternatives (e.g., 2,4,6-trimethylpyridine) reduces proton abstraction, which drives epimerization. Evidence shows this approach suppresses D- to L-isomer conversion, achieving >98% enantiomeric purity in peptides like rhPSMA-7 .

Table 1: Base Selection Impact on Racemization

| Base | Racemization Rate | Final Purity |

|---|---|---|

| DIPEA | High | 85–90% |

| 2,4,6-Trimethylpyridine | Low | >98% |

Q. What orthogonal protection strategies enable multi-functionalization using this compound?

The Dde group’s orthogonality to Fmoc allows sequential deprotection. For example, in cyclic peptide scaffolds, Dde removal enables selective coupling of fluorescent tags (e.g., NBD fluorophore) or chelators (e.g., DOTA) at β-amine sites. This strategy is critical for synthesizing targeted imaging probes or drug conjugates .

Q. How can this compound be modified to introduce bioorthogonal handles for post-synthetic labeling?

The β-amine of Dap(Dde) can be functionalized with azide, alkyne, or tetrazine groups after Dde deprotection. For instance, coupling Fmoc-Dap(Alloc)-OH (Alloc = allyloxycarbonyl) enables subsequent Pd-catalyzed deprotection for site-specific conjugation, as demonstrated in coiled-coil peptide systems .

Q. What challenges arise when scaling up this compound-based syntheses, and how are they addressed?

Scalability issues include inefficient Dde deprotection and resin loading inconsistencies. Optimizing hydrazine treatment time (e.g., 10–15 min) and using pre-swollen resins (e.g., Rink amide MBHA) improve reaction homogeneity. Quantitative Kaiser testing ensures complete coupling before proceeding to subsequent steps .

Data Contradictions and Validation

- Racemization Mechanisms: While attributes racemization to the electron-withdrawing Dde group enhancing α-carbon acidity, other studies suggest steric effects from the Fmoc moiety also contribute. Researchers should validate base selection empirically using circular dichroism (CD) or chiral HPLC .

- Orthogonal Deprotection Efficiency: Dde removal with hydrazine may incompletely deprotect in sterically hindered peptides. Alternative methods, such as photolabile groups (e.g., NVOC), are recommended for sensitive applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.